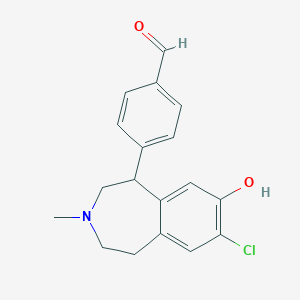

4,7-difluoro-2,3-dihydro-1H-inden-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

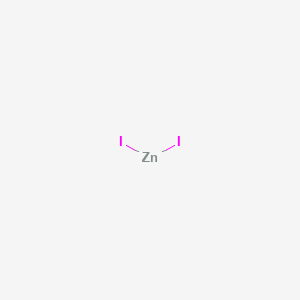

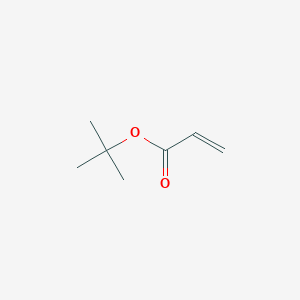

4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.15600 . The exact mass is 170.05400 . It is also known by other synonyms such as 4,7-Difluoro-1-indanol, 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and others .

Molecular Structure Analysis

The molecular structure of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon indenol backbone with two fluorine atoms attached at the 4 and 7 positions . The molecule also contains a hydroxyl group (-OH) attached at the 1 position .Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol are not fully detailed in the available resources. The molecule has a LogP value of 1.94440, suggesting it has some degree of lipophilicity . The Polar Surface Area (PSA) is 20.23000 . Unfortunately, information about its density, boiling point, melting point, and flash point is not available .Aplicaciones Científicas De Investigación

Solar Energy and Photovoltaics

4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives have been identified as a significant component in the field of solar energy, particularly in the development of polymer solar cells. The main-chain twisted low-bandgap acceptor, derived from 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)dimalononitrile, exhibits unique properties such as a high solution molar extinction coefficient and sufficient energy of charge-transfer excitons, contributing to an impressive power conversion efficiency in nonfullerene polymer solar cells (Wang et al., 2018). Additionally, compounds like bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile have been designed to enhance photovoltaic properties due to their favorable absorption strength, re-organization energy values, and open circuit voltages (Ali et al., 2020).

OLED Devices and Light Emission

In the realm of Organic Light Emitting Diodes (OLEDs), the integration of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives, such as the Boditerpy molecule, has shown potential in enhancing device performance. These compounds contribute to high brightness and maximum power efficiency due to effective energy transfer processes (Hepp et al., 2004). Furthermore, the synthesis and characterization of indenofluorene derivatives highlight their utility as emitting materials in blue OLEDs, offering insights into their injection, transport, absorption, and phosphorescence properties (Park et al., 2010).

Liquid Crystals and Optical Anisotropy

The design and synthesis of 2-phenyl-5,6-difluoro-1H-indene-based liquid crystal core structures have revealed significant attributes like high nematic–isotropic transition temperature and high optical anisotropy values. The introduction of lateral fluorine atoms into these derivatives leads to notable characteristics such as low viscosity and high dielectric anisotropy, making them suitable for applications in the field of liquid crystals (Yokokoji et al., 2009).

Propiedades

IUPAC Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZXSYFQBZXUXMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C1O)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344593 |

Source

|

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

CAS RN |

130408-17-2 |

Source

|

| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)

![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)

![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)

![6-Chloro-3-methylimidazo[1,2-b]pyridazine](/img/structure/B159489.png)